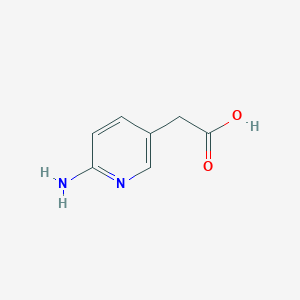

2-(6-Aminopyridin-3-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-aminopyridin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6-2-1-5(4-9-6)3-7(10)11/h1-2,4H,3H2,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUZZJJDLFBRDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502630 |

Source

|

| Record name | (6-Aminopyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39658-45-2 |

Source

|

| Record name | (6-Aminopyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-Aminopyridin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(6-Aminopyridin-3-yl)acetic Acid

Abstract: 2-(6-Aminopyridin-3-yl)acetic acid is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyridine ring substituted with both an amino group and an acetic acid moiety, imparts a complex and versatile physicochemical profile. This technical guide provides an in-depth exploration of these core properties, offering both theoretical predictions and validated experimental protocols for their determination. Designed for researchers, medicinal chemists, and formulation scientists, this document elucidates the compound's ionization behavior (pKa), solubility characteristics, and spectroscopic signature. By explaining the causality behind experimental design and providing self-validating methodologies, this guide serves as an authoritative resource for the effective utilization of this compound in research and development.

Core Molecular and Physical Properties

Chemical Identity and Structure

This compound is a bifunctional molecule possessing both acidic (carboxylic acid) and basic (amino group, pyridine nitrogen) centers. This duality is central to its chemical behavior and interaction with biological systems. Its fundamental identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (6-amino-3-pyridinyl)acetic acid | [1] |

| CAS Number | 39658-45-2 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [1][2] |

| Molecular Weight | 152.15 g/mol | [1][2][3] |

| Canonical SMILES | C1=CC(=NC=C1CC(=O)O)N | [2] |

| InChI Key | CKUZZJJDLFBRDE-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [1] |

| Typical Purity | ≥95% | [1] |

| Recommended Storage | Keep in a dark place, sealed in dry, 2-8°C | [1][2] |

Ionization and Acid-Base Properties (pKa)

The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is an amphoteric compound with three potential ionization sites: the carboxylic acid, the pyridine ring nitrogen, and the exocyclic amino group. Understanding the pKa of each group is essential for predicting its behavior.

Theoretical Considerations

-

Carboxylic Acid Group (-COOH): This group is acidic and will lose a proton to form a carboxylate anion (-COO⁻). For related pyridine acetic acids, the pKa of this group is approximately 4.5.[4]

-

Pyridine Ring Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic, allowing it to accept a proton. Pyridine itself has a pKa of ~5.2. The presence of an electron-donating amino group is expected to increase the basicity (raise the pKa) of the ring nitrogen.

-

Amino Group (-NH₂): This group is also basic and can be protonated to form an ammonium cation (-NH₃⁺). The pKa of aminopyridines can vary significantly based on the substituent position.

The interplay of these groups results in a molecule that can exist in multiple protonation states depending on the pH of the environment.

Protonation States of this compound

The following diagram illustrates the stepwise deprotonation of the molecule as the pH increases from strongly acidic to strongly alkaline conditions.

Caption: Predominant ionic forms of the molecule across a pH range.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The pKa values of ionizable groups must be determined experimentally.[5] Potentiometric titration is the gold standard method for this purpose.[6][7]

Principle: A solution of the compound is titrated with a strong acid and a strong base, and the pH is measured after each addition of titrant. The pKa is the pH at which an ionizable group is 50% titrated (i.e., the midpoint of a buffer region on the titration curve).

Methodology:

-

Preparation: Prepare a 0.1 M solution of this compound in deionized water. If solubility is limited, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa (pKa').

-

Acid Titration: Place 20 mL of the sample solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Titrate with 0.1 M HCl, adding 0.2 mL increments and recording the pH after each addition until the pH stabilizes below 2.0.

-

Base Titration: In a separate experiment, titrate 20 mL of the sample solution with 0.1 M NaOH, again adding 0.2 mL increments and recording the pH until it stabilizes above 11.0.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate two titration curves.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to identify the equivalence points (inflection points in the titration curve).

-

The pKa values are determined from the pH at the half-equivalence points. For a polyprotic substance like this, multiple pKa values corresponding to the different ionizable groups will be observed.

-

Solubility Profile

Solubility is a cornerstone of drug development, directly influencing bioavailability and formulation design.[8] The solubility of this compound is expected to be highly pH-dependent due to its multiple ionizable groups.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[9]

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is measured.

Methodology:

-

System Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to simulate different physiological environments.

-

Equilibration: Add an excess amount of solid this compound to vials containing each buffer. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Agitation: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw a sample from the supernatant. This step is critical; phase separation can be achieved by centrifugation or filtration.[10] Filtration may lead to underestimation due to adsorption onto the filter material, while centrifugation may overestimate if fine particles remain suspended.[10] A 0.22 µm PVDF syringe filter is a common choice.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: The determined concentration is reported as the thermodynamic solubility in mg/mL or µg/mL for each specific buffer.

Workflow for Solubility Determination

Caption: Standard workflow for the shake-flask solubility assay.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of a synthesized compound. While experimental spectra for this specific molecule are not widely published, a robust profile can be predicted based on its structural components.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

| Type | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~12.0 (broad) | Singlet | 1H, -COOH |

| ~7.8 | Singlet (or narrow d) | 1H, Pyridine H-2 | |

| ~7.2 | Doublet | 1H, Pyridine H-4 | |

| ~6.4 | Doublet | 1H, Pyridine H-5 | |

| ~5.8 (broad) | Singlet | 2H, -NH₂ | |

| ~3.4 | Singlet | 2H, -CH₂- | |

| ¹³C NMR | ~173 | - | C=O (acid) |

| ~158 | - | Pyridine C-6 | |

| ~148 | - | Pyridine C-2 | |

| ~138 | - | Pyridine C-4 | |

| ~122 | - | Pyridine C-3 | |

| ~108 | - | Pyridine C-5 | |

| ~38 | - | -CH₂- |

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Analysis: Process the spectra to determine chemical shifts (ppm), multiplicities, and integration values, referencing against the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorptions (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Doublet | N-H stretching (amino group) |

| 3300 - 2500 | Very Broad | O-H stretching (carboxylic acid dimer) |

| ~1705 | Strong | C=O stretching (carboxylic acid) |

| ~1640 | Strong | N-H scissoring (amino group) |

| 1600, 1560 | Medium-Strong | C=C / C=N stretching (pyridine ring) |

| ~1420 | Medium | C-O-H bending |

| ~1250 | Medium | C-O stretching |

Experimental Protocol for FTIR Data Acquisition:

-

Sample Preparation: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture thoroughly to create a fine powder.

-

Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.

-

Acquisition: Obtain the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.[11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity (%) | Assignment |

| 152 | High | [M]⁺ (Molecular Ion) |

| 107 | Medium | [M - COOH]⁺ (Loss of carboxylic acid group) |

| 93 | Medium | [M - COOH - CH₂]⁺ fragment |

| 78 | High | Pyridine fragment |

Experimental Protocol for MS Data Acquisition:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Ionize the sample using Electron Ionization (EI) or a softer technique like Electrospray Ionization (ESI) if analyzing from a solution.

-

Analysis: Analyze the resulting ions to determine their mass-to-charge ratio (m/z) and relative abundance.

General Workflow for Spectroscopic Characterization

Caption: Integrated workflow for structural elucidation using spectroscopy.

Conclusion

This compound presents a fascinating and functionally rich physicochemical profile. Its amphoteric nature, governed by three distinct ionizable groups, dictates its pH-dependent solubility and interaction in biological milieus. The spectroscopic predictions and experimental protocols detailed in this guide provide a robust framework for its unambiguous identification and characterization. For scientists in drug discovery and development, a thorough understanding of these properties is not merely academic; it is a prerequisite for designing effective screening cascades, developing viable formulations, and ultimately, unlocking the full therapeutic potential of molecules derived from this versatile scaffold.

References

- Vertex AI Search. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Sigma-Aldrich. (n.d.). This compound | 39658-45-2.

- Scribd. (n.d.). Determination of The Pka Values of An Amino Acid | PDF.

- MDPI. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- ECHEMI. (n.d.). How do you calculate the pKa of an amino acid?.

- Achmem. (n.d.). This compound.

- SpringerLink. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization.

- BLD Pharm. (n.d.). 2177266-06-5|2-(2-Aminopyridin-4-yl)acetic acid dihydrochloride.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Scribd. (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration | PDF.

- eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE.

- NIH. (n.d.). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals.

- Pipzine Chemicals. (n.d.). 4-Pyridineacetic Acid.

- PubChem - NIH. (n.d.). Pyridine acetic acid water | C7H11NO3 | CID 67720230.

- IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. (n.d.). 3-pyridine-acetic acid | Ligand page.

- Sigma-Aldrich. (n.d.). 2-(2-Aminopyridin-3-yl)acetic acid | 101860-97-3.

- ResearchGate. (n.d.). FTIR spectra comparison of the reaction products in three acid systems...

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042).

- 2a biotech. (n.d.). Products.

- PubChem. (n.d.). 2-(6-Bromopyridin-3-yl)acetic acid | C7H6BrNO2 | CID 72212836.

- Moldb. (n.d.). 2-(6-Aminopyridin-2-yl)acetic acid - CAS No.: 339195-51-6.

- Benchchem. (n.d.). Spectroscopic Profile of 2-(2,6-dichloropyridin-4-yl)acetic acid: A Technical Guide.

- Benchchem. (n.d.). spectroscopic characterization to confirm the structure of 2-(2,6-dichloropyridin-4-yl)acetic acid.

- PubChem. (n.d.). 2-(6-Chloropyridin-3-yl)acetic acid | C7H6ClNO2 | CID 14071571.

- Chem-Impex. (n.d.). Pyridine-3-acetic acid.

- Quora. (2021). What is the product of pyridine + acetic acid?.

- ChemicalBook. (n.d.). methyl 2-(6-aminopyridin-3-yl)acetate synthesis.

- Science Publishing Group. (n.d.). Mass Spectrometry Analysis of Isotopic Abundance of 13C, 2H, or 15N in Biofield Energy Treated Aminopyridine Derivatives. American Journal of Physical Chemistry.

- Dove Medical Press. (n.d.). Supplementary material Table S2 HNMR spectra related to various formulations.

- gsrs. (n.d.). 2-(6-CHLOROPYRIDIN-3-YL)ACETIC ACID.

- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

- PubMed. (2022). Infrared Spectroscopy in Aqueous Solutions: Capabilities and Challenges.

- SciSpace. (2022). Synthesis of (-)‐cytisine using a 6‐endo aza‐Michael addition.

- RSC Advances. (n.d.). Finding a Suitable Separation Condition for TLC/FTIR Analysis by using Multiple-Narrow-Band TLC Technique.

- ResearchGate. (2025). (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.

- ResearchGate. (n.d.). FT-IR spectrum of the acetic acid | Download Scientific Diagram.

- National Institute of Standards and Technology. (n.d.). Acetic acid - the NIST WebBook.

- ChemicalBook. (n.d.). 2-(PYRIDIN-3-YL)ACETIC ACID HYDRAZIDE synthesis.

- ChemicalBook. (n.d.). 2,6-Diaminopyridine(141-86-6) 1H NMR spectrum.

- Benchchem. (n.d.). 2-(2-Aminopyridin-3-yl)acetic acid | 101860-97-3.

- University of Calgary. (n.d.). Mass Spectrometry: Fragmentation.

Sources

- 1. This compound | 39658-45-2 [sigmaaldrich.com]

- 2. achmem.com [achmem.com]

- 3. 339195-51-6 | 2-(6-Aminopyridin-2-yl)acetic acid - Moldb [moldb.com]

- 4. 4-Pyridineacetic Acid: Properties, Uses, Safety, Supplier & Pricing Information – Buy High Quality Pyridineacetic Acid in China [pipzine-chem.com]

- 5. echemi.com [echemi.com]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Biological Activity of Novel Pyridine Derivatives

Preamble: The Enduring Scaffolding of Pyridine in Modern Drug Discovery

The pyridine ring, a deceptively simple six-membered aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique electronic properties, capacity to act as both a hydrogen bond acceptor and a polar, ionizable scaffold, grant it a privileged status in drug design.[2] This structural motif is not a recent discovery; it is a recurring theme in nature, found in essential molecules like vitamins (niacin, pyridoxine) and coenzymes.[3][4] However, its true power lies in its synthetic tractability, allowing chemists to craft a vast constellation of derivatives with a remarkable breadth of biological activities.[2][5][6]

This guide moves beyond a simple cataloging of these activities. It is designed for the bench scientist and the drug development professional, providing a deep dive into the mechanistic underpinnings and validated experimental workflows for assessing the therapeutic potential of novel pyridine derivatives. We will explore the causality behind experimental design, emphasizing the creation of self-validating protocols that ensure data integrity and reproducibility. Our focus will be on three key areas of high therapeutic need: oncology, infectious diseases, and inflammation.

Section 1: Anticancer Activity: Targeting the Engines of Malignancy

Pyridine derivatives have emerged as a versatile and potent class of anticancer agents, capable of modulating a wide range of molecular pathways critical to tumor growth and survival.[1][7] Their mechanisms are diverse, ranging from the inhibition of key signaling kinases to the induction of programmed cell death (apoptosis) and cell cycle arrest.[1][8][9]

Core Mechanisms of Action

A primary strategy through which pyridine derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that are often dysregulated in cancer. For example, specific derivatives have been shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the process by which tumors develop their own blood supply.[1][9] By blocking VEGFR-2 phosphorylation, these compounds can effectively starve a tumor of essential nutrients and oxygen.[1] Other derivatives function as histone deacetylase (HDAC) inhibitors or tubulin polymerization inhibitors, interfering with epigenetic regulation and cell division, respectively.[1][9][10]

A crucial aspect of their activity is the induction of apoptosis. Some pyridine compounds can trigger the G2/M phase cell cycle arrest, a critical checkpoint, leading to programmed cell death.[11] This is often mediated through the upregulation of tumor suppressor proteins like p53 and the activation of signaling proteins such as JNK.[11]

Experimental Workflow: From Cytotoxicity Screening to Mechanistic Validation

A logical and robust workflow is paramount to identifying and characterizing novel anticancer pyridine derivatives. The process begins with broad cytotoxicity screening and progressively narrows down to specific mechanistic assays.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a reliable method for assessing the dose-dependent cytotoxic effect of novel pyridine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test pyridine derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: Structure-Activity Relationship (SAR)

Systematic structural modifications can reveal key pharmacophores. For instance, studies have shown that the presence and position of hydroxyl (-OH) or methoxy (-OMe) groups can enhance antiproliferative activity, whereas bulky groups or halogens may decrease it.[12]

Table 1: Hypothetical IC50 Values of Pyridine Analogs against Cancer Cell Lines

| Compound ID | R1 Group | R2 Group | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | A549 IC50 (µM) |

|---|---|---|---|---|---|

| PY-01 | -H | -H | >100 | >100 | >100 |

| PY-02 | -OH | -H | 4.75 | 11.9 | 15.8 |

| PY-03 | -OH | -OH | 0.91 | 3.5 | 5.2 |

| PY-04 | -OCH3 | -H | 3.78 | 8.1 | 9.9 |

| PY-05 | -Cl | -H | 25.6 | 31.4 | 45.1 |

Note: Data is illustrative. IC50 values for specific compounds can be found in cited literature.[11][12]

Section 2: Antimicrobial Activity: A Scaffold to Combat Resistance

The rise of multidrug-resistant (MDR) pathogens presents a grave threat to global health. Pyridine derivatives offer a promising scaffold for the development of new antibiotics due to their ability to be extensively functionalized, leading to broad-spectrum therapeutic agents.[3][6] Some newly synthesized pyridine compounds have shown encouraging activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[3][6]

Core Mechanisms of Action

The antimicrobial action of pyridine derivatives is often multifaceted. Key mechanisms include:

-

Enzyme Inhibition: Targeting essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.

-

Cell Wall/Membrane Disruption: Interfering with the integrity of the bacterial cell envelope.

-

Biofilm Inhibition: Preventing the formation of biofilms, which are structured communities of bacteria that are highly resistant to antibiotics.[4]

The incorporation of other heterocyclic rings or specific functional groups (like amino, methoxy, or sulfamide) onto the pyridine nucleus can significantly enhance its antimicrobial potency.[6]

Experimental Workflow: Determining Antimicrobial Potency

The standard workflow for evaluating antimicrobial compounds focuses on determining the minimum concentration required to inhibit growth or kill the microorganism.

Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is the gold standard for determining the antimicrobial susceptibility of bacteria to a given compound.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized suspension of the test bacterium is added to each well. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium after incubation.

Step-by-Step Methodology:

-

Preparation: Prepare a 2-fold serial dilution of the pyridine derivative in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control well (MHB + inoculum, no compound) to ensure bacterial growth and a negative control well (MHB only) to check for sterility.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A plate reader can also be used to measure absorbance at 600 nm.

Data Presentation: Antimicrobial Activity Spectrum

Table 2: Representative Antimicrobial Activity of Fused Pyridine Derivatives

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |

|---|---|---|---|---|

| P-Thio-1 | 0.0048 | >100 | >100 | 0.039 |

| P-Pyrido-1 | 3.91 | 1.95 | 3.91 | 7.81 |

| P-Pyrido-2 | 1.95 | 0.98 | 1.95 | 3.91 |

| P-Pyrido-3 | 0.98 | 0.48 | 0.98 | 1.95 |

Note: Data is compiled from representative studies.[13][14]

Section 3: Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation underlies a host of diseases, including rheumatoid arthritis and cardiovascular disorders. Pyridine and pyridinone derivatives have demonstrated significant potential as anti-inflammatory agents.[15][16][17]

Core Mechanisms of Action

Many pyridine derivatives exert their anti-inflammatory effects by targeting key enzymes in the inflammatory cascade. A prominent mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.[15] Another proposed mechanism, particularly for 3-hydroxy-pyridine-4-one derivatives, is iron chelation.[15][18] Since enzymes like COX and lipoxygenase are iron-dependent, chelating iron can dampen their activity and reduce the production of inflammatory mediators.[15][18]

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This cell-based assay is a robust method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: Macrophages (like the RAW 264.7 cell line) produce nitric oxide (NO) when stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Step-by-Step Methodology:

-

Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the pyridine derivatives for 1 hour before inflammatory stimulation.

-

Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

-

Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution). Incubate in the dark at room temperature for 10-15 minutes.

-

Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

-

Analysis: Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-only treated cells.

Conclusion and Future Outlook

The pyridine scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its synthetic accessibility and diverse biological activities ensure its continued relevance in the quest for novel therapeutics.[5][7] The research landscape is dynamic, with future efforts likely focusing on the development of pyridine-based covalent inhibitors, multi-target agents, and the use of nanotechnology for targeted delivery to enhance efficacy and reduce systemic toxicity.[7] The integration of computational methods, such as molecular docking and SAR analysis, will further accelerate the rational design and optimization of the next generation of pyridine-based drugs.[7] This guide provides a foundational framework of validated protocols and mechanistic insights, empowering researchers to effectively navigate the vast and promising field of pyridine derivatives.

References

-

A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. (n.d.). Asian Journal of Pharmaceutical Research and Development. [Link]

-

A Review Article On Recent Advances In The Pharmacological Diversification Of Pyridine. (n.d.). IJCRT.org. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2021). Frontiers in Chemistry. [Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). Pharmaceuticals. [Link]

-

Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. [Link]

-

Pyridine and Its Biological Activity: A Review. (n.d.). Asian Journal of Research in Chemistry. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). ResearchGate. [Link]

-

Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). Oncology Letters. [Link]

-

Newer biologically active pyridines: A potential review. (2025). ResearchGate. [Link]

-

Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. (n.d.). ResearchGate. [Link]

-

RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025). International Journal on Science and Technology. [Link]

-

Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.). CoLab. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Molecules. [Link]

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). Advanced Biomedical Research. [Link]

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). Advanced Biomedical Research. [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). R Discovery. [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2025). ACS Omega. [Link]

-

Pyridine derivatives 46a–50 reported as anti-inflammatory agents. (n.d.). ResearchGate. [Link]

-

Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. (2025). ResearchGate. [Link]

-

Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (n.d.). Bioorganic Chemistry. [Link]

-

Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. (2025). Journal of Agricultural and Food Chemistry. [Link]

-

Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. (n.d.). ResearchGate. [Link]

-

Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.). ResearchGate. [Link]

-

Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

- 1. ijsat.org [ijsat.org]

- 2. ajrconline.org [ajrconline.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 8. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 9. chemijournal.com [chemijournal.com]

- 10. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Potential: 2-(6-Aminopyridin-3-yl)acetic Acid as a Versatile Scaffold in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide

In the vast landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds" – core structures that consistently appear in a multitude of bioactive compounds. The aminopyridine motif is a quintessential example, an "unsung hero" in drug discovery, forming the backbone of over 40 approved drugs.[1][2] This guide delves into a specific, yet underexplored, member of this family: 2-(6-aminopyridin-3-yl)acetic acid . While not yet the core of a blockbuster drug, its unique combination of structural features presents a compelling platform for the rational design of novel therapeutics.

This document will provide a comprehensive technical overview for researchers and drug development professionals, exploring the synthesis, potential biological applications, and structure-activity relationship (SAR) considerations for this promising scaffold. We will construct a logical drug discovery workflow, from initial synthesis to biological evaluation, to illustrate its potential.

The Strategic Advantage of the this compound Scaffold

The this compound scaffold combines three key functional groups that make it an attractive starting point for library synthesis and lead optimization:

-

The 6-Aminopyridine Moiety: The amino group at the 6-position is a key hydrogen bond donor and can participate in crucial interactions with biological targets.[3] Its basicity can also be modulated to influence pharmacokinetic properties.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be a key anchoring point in a receptor's binding pocket. The aromatic nature of the ring provides a rigid core for the presentation of substituents in a defined spatial orientation.

-

The Acetic Acid Side Chain: The carboxylic acid group is a versatile handle for chemical modification. It can act as a hydrogen bond donor and acceptor, form salt bridges with basic residues in a target protein, and be readily converted into esters or amides to modulate potency, selectivity, and pharmacokinetic profiles.[3]

This trifecta of functionalities provides a rich playground for medicinal chemists to explore diverse chemical space and tailor molecules to specific biological targets.

Synthesis of the Core Scaffold and its Derivatives

A robust and scalable synthetic route to the core scaffold is paramount for any drug discovery program. Below is a detailed, field-proven protocol for the synthesis of this compound, followed by a general method for its derivatization.

Step-by-Step Synthesis of this compound

This synthesis begins with commercially available 2-amino-5-bromopyridine.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-amino-5-bromopyridine

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Malonic Ester Synthesis: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. To this solution, add diethyl malonate (1.2 eq) dropwise at room temperature. After stirring for 15 minutes, add 2-amino-5-bromopyridine (1.0 eq). The reaction mixture is then heated to reflux for 12 hours.

-

Work-up and Extraction: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 2M HCl to pH 3-4. The aqueous layer is then extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to yield the crude diethyl 2-((6-aminopyridin-3-yl)methyl)malonate.

-

Hydrolysis and Decarboxylation: The crude malonic ester is then suspended in 6M aqueous hydrochloric acid and heated to reflux for 24 hours. This step facilitates both the hydrolysis of the esters and the decarboxylation of the resulting malonic acid.

-

Isolation of the Final Product: The reaction mixture is cooled, and the pH is adjusted to 7 with 2M sodium hydroxide. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford This compound as a solid.

General Protocol for Amide Derivative Synthesis

The carboxylic acid moiety of the scaffold is a prime site for derivatization to explore SAR. A standard amide coupling reaction is a versatile method for this purpose.

Experimental Protocol: Amide Coupling of this compound

Materials:

-

This compound

-

Amine of choice (R-NH2)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).

-

Reaction Execution: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with DCM and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired amide derivative.

A Case Study: Targeting Kinase Activity with this compound Derivatives

Given that numerous kinase inhibitors incorporate a pyridine moiety, we will explore a hypothetical drug discovery workflow targeting a generic protein kinase.[3] The aminopyridine portion of our scaffold can mimic the hinge-binding motif of many known kinase inhibitors.

Primary Biological Assay: In Vitro Kinase Inhibition

The initial screening of newly synthesized derivatives would involve a primary in vitro kinase assay to determine their inhibitory potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay. A europium-labeled antibody (donor) binds to a biotinylated kinase, and a fluorescently labeled ATP-competitive tracer (acceptor) binds to the kinase's active site. Inhibition of this interaction by a test compound results in a decrease in the FRET signal.

Procedure:

-

Reagent Preparation: Prepare a solution of the target kinase, a europium-labeled anti-tag antibody, and the fluorescent tracer in the assay buffer.

-

Compound Dispensing: Serially dilute the test compounds in DMSO and dispense them into a 384-well plate.

-

Assay Execution: Add the kinase/antibody/tracer solution to the wells containing the test compounds. Incubate at room temperature for 1-2 hours.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

-

Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the signal ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Biological Assay: Cellular Target Engagement

Following the identification of potent inhibitors in the primary assay, a secondary cellular assay is crucial to confirm target engagement in a more physiologically relevant context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand to its target protein stabilizes the protein against thermal denaturation. This change in thermal stability can be quantified to demonstrate target engagement in intact cells.

Procedure:

-

Cell Treatment: Treat cultured cells expressing the target kinase with various concentrations of the test compound or vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures for a set time (e.g., 3 minutes).

-

Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation. Quantify the amount of soluble target kinase in the supernatant using Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble kinase as a function of temperature for both treated and untreated cells. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Structure-Activity Relationship (SAR) Insights and Optimization Strategies

The data from the primary and secondary assays will guide the SAR exploration. The following diagram illustrates a logical workflow for optimizing a hit compound based on the this compound scaffold.

Caption: A logical workflow for hit-to-lead optimization of a this compound-based compound.

Key SAR Insights (Hypothetical):

-

Amide Substituent (R-group): Small, hydrophobic groups (e.g., cyclopropyl, phenyl) on the amide nitrogen may enhance potency by occupying a hydrophobic pocket near the ATP-binding site.

-

6-Amino Group: N-alkylation of the 6-amino group could improve metabolic stability, but larger substituents may disrupt the crucial hinge-binding interaction.

-

Pyridine Ring: Substitution on the pyridine ring, for example, with a methyl group at the 2-position, could enhance selectivity against other kinases.

Quantitative Data Summary

The following table summarizes hypothetical data from a lead optimization campaign, illustrating the impact of structural modifications on biological activity.

| Compound ID | R-Group (Amide) | 6-Amino Modification | Kinase IC50 (nM) | Cellular EC50 (nM) |

| Hit-1 | H | NH2 | 1200 | >10000 |

| Opt-1a | Cyclopropyl | NH2 | 250 | 1500 |

| Opt-1b | Phenyl | NH2 | 150 | 800 |

| Opt-2a | Phenyl | NHCH3 | 180 | 650 |

| Lead-1 | Phenyl | NH2 (with 2-Me on pyridine) | 80 | 300 |

Conclusion and Future Directions

The this compound scaffold represents a largely untapped resource in the medicinal chemist's toolbox. Its inherent structural features, coupled with straightforward synthetic accessibility, make it an ideal starting point for the development of novel therapeutics against a range of biological targets. While this guide has focused on a hypothetical kinase inhibitor program, the principles of synthesis, biological evaluation, and SAR optimization are broadly applicable. Future exploration of this scaffold could lead to the discovery of novel drugs for various indications, solidifying the importance of the aminopyridine family in medicine.

References

-

Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 267-280. Available from: [Link]

-

Guegan, F., et al. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

-

ResearchGate. (2025). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Available from: [Link]

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

Sources

- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. 2-(2-Aminopyridin-3-yl)acetic acid | 61494-61-9 | Benchchem [benchchem.com]

Foreword: The Analytical Imperative for Aminopyridines

An In-depth Technical Guide to the Spectroscopic Analysis of Aminopyridine Compounds

Aminopyridines represent a cornerstone class of heterocyclic compounds, pivotal in fields ranging from medicinal chemistry to materials science.[1][2] Their structural isomers (2-, 3-, and 4-aminopyridine) and derivatives are precursors to a multitude of pharmaceutical agents and agrochemicals.[1][3] The precise elucidation of their molecular structure, investigation of their electronic properties, and confirmation of their identity are paramount for drug development, quality control, and fundamental research. Spectroscopic analysis provides the essential toolkit for this characterization, offering a non-destructive window into the molecular world. This guide synthesizes field-proven insights and foundational principles to provide researchers, scientists, and drug development professionals with a comprehensive manual for the spectroscopic analysis of aminopyridine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For aminopyridines, ¹H, ¹³C, and even ¹⁵N NMR are indispensable.[4]

Causality Behind the Chemical Shift: ¹H and ¹³C NMR Insights

The electronic environment surrounding a nucleus dictates its resonance frequency (chemical shift). In aminopyridines, the electron-donating amino group (-NH₂) significantly influences the electron density of the pyridine ring, causing predictable upfield shifts (lower ppm values) for ortho and para protons and carbons relative to unsubstituted pyridine.

-

¹H NMR Spectroscopy : The chemical shifts of the ring protons are highly sensitive to the position of the amino substituent.[5][6] For instance, in 2-aminopyridine, the proton at position 6 is shifted upfield due to the influence of the adjacent amino group. The protons of the amino group itself typically appear as a broad singlet, the chemical shift of which is sensitive to solvent, concentration, and temperature due to hydrogen bonding effects.[7]

-

¹³C NMR Spectroscopy : The carbon atoms directly attached to the amino group (ipso-carbon) and those at the para position experience the most significant upfield shifts. This data is crucial for confirming the substitution pattern on the pyridine ring.

-

¹⁵N NMR Spectroscopy : This technique directly probes the nitrogen atoms, providing unique insights into tautomeric equilibria (amino vs. imino forms) and protonation sites.[4] It can clearly distinguish between the ring nitrogen and the exocyclic amino nitrogen.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation : Dissolve 5-10 mg of the aminopyridine compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7][8] DMSO-d₆ is often preferred for its ability to slow down the exchange of N-H protons, sometimes allowing for the observation of coupling to adjacent C-H protons.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition : Acquire the spectrum on a Fourier Transform NMR spectrometer (e.g., 400 MHz). Standard acquisition parameters for ¹H NMR are typically sufficient.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase correction and baseline correction.

-

Analysis : Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the structure.

Data Presentation: Typical ¹H NMR Chemical Shifts

| Proton Position | 2-Aminopyridine (δ ppm) | 3-Aminopyridine (δ ppm) | 4-Aminopyridine (δ ppm) |

| H-2 | - | ~8.08 | ~8.10 |

| H-3 | ~6.60 | - | ~6.65 |

| H-4 | ~7.40 | ~7.03 | - |

| H-5 | ~6.70 | ~7.99 | ~6.65 |

| H-6 | ~8.10 | ~8.23 | ~8.10 |

| -NH₂ | Variable (broad) | Variable (broad) | Variable (broad) |

| Note: Values are approximate and can vary based on solvent and other substituents.[5][8] |

Visualization: NMR Workflow

Caption: Standard workflow for NMR spectroscopic analysis.

Vibrational Spectroscopy (IR & Raman): Probing Functional Groups and Bonding

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of chemical bonds. These frequencies are specific to the types of bonds and functional groups present, providing a molecular "fingerprint." They are particularly useful for identifying the key functional groups in aminopyridines and studying phenomena like hydrogen bonding and tautomerism.[9][10][11]

Causality Behind Vibrational Frequencies

The absorption of IR radiation or the inelastic scattering of light (Raman) excites molecular vibrations (stretching, bending, scissoring, wagging). The frequency of these vibrations depends on the bond strength and the masses of the atoms involved.

-

N-H Vibrations : The amino group exhibits characteristic N-H stretching vibrations. Asymmetric stretching typically occurs at a higher frequency than symmetric stretching. These bands are usually found in the 3300-3500 cm⁻¹ region.[1][7][12] Their position and broadness are highly indicative of hydrogen bonding; stronger H-bonds cause a redshift (lower frequency) and broadening of the bands.[13] The NH₂ scissoring vibration is also a key marker, appearing around 1610-1650 cm⁻¹.[1]

-

Pyridine Ring Vibrations : The aromatic C-H stretching vibrations are observed between 3000-3100 cm⁻¹.[1] The C=C and C=N ring stretching vibrations produce a series of characteristic bands in the 1400-1600 cm⁻¹ region.[12][14] The position of these bands can shift upon coordination to a metal center, indicating which nitrogen atom (ring or amino) is involved in bonding.[14]

-

C-N Stretching : The stretching of the bond between the amino group and the pyridine ring is found in the 1260-1330 cm⁻¹ region.[1]

Studying Tautomerism

Vibrational spectroscopy is a powerful method to investigate the potential amino-imino tautomerism in aminopyridines.[10][15][16] The amino form is characterized by N-H stretching bands, while the imino tautomer would show a distinct C=N stretching band and an N-H stretch at a different frequency. Studies have shown that aminopyridines predominantly exist in the amino form.[10]

Experimental Protocol: FT-IR (KBr Pellet)

-

Sample Preparation : Grind a small amount (1-2 mg) of the solid aminopyridine sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Background Scan : Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan : Run the sample scan to obtain the infrared spectrum.

Data Presentation: Key Vibrational Frequencies for Aminopyridines

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Comments |

| N-H Asymmetric Stretch | 3440 - 3500 | Characteristic of primary amine |

| N-H Symmetric Stretch | 3300 - 3450 | Often a doublet with asymmetric stretch |

| C-H Aromatic Stretch | 3000 - 3100 | Pyridine ring C-H bonds |

| N-H Scissoring | 1610 - 1650 | Bending vibration of the -NH₂ group[1] |

| C=C, C=N Ring Stretch | 1400 - 1600 | Multiple bands characteristic of the pyridine ring |

| C-N Stretch | 1260 - 1330 | Bond between amino group and ring[1] |

Visualization: Functional Groups and IR Regions

Caption: Correlation of aminopyridine functional groups to IR regions.

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic structure of conjugated molecules by measuring the absorption of light in the ultraviolet and visible regions. For aminopyridines, this technique is sensitive to the π-electron system of the aromatic ring.

Causality Behind UV Absorption

The absorption of UV-Vis light promotes electrons from a lower energy molecular orbital to a higher energy one. In aminopyridines, the most relevant transitions are π → π* and n → π*. The amino group acts as an auxochrome, a substituent that modifies the absorption properties of the main chromophore (the pyridine ring). This typically results in a bathochromic shift (shift to longer wavelength, λ_max) and a hyperchromic effect (increased absorption intensity) compared to pyridine.

The absorption spectra are sensitive to the solvent and pH. Protonation of the ring nitrogen in acidic conditions alters the electronic structure, leading to significant spectral shifts.[17][18]

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection : Choose a UV-transparent solvent (e.g., ethanol, methanol, water, hexane) in which the compound is soluble.

-

Stock Solution : Prepare an accurate stock solution of the aminopyridine compound of known concentration.

-

Dilution : Prepare a dilute solution from the stock solution so that the maximum absorbance is within the optimal range of the instrument (typically 0.2 - 1.0 absorbance units).

-

Data Acquisition : Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

-

Spectrum Recording : Record the spectrum over the desired wavelength range (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λ_max).

Visualization: Electronic Transitions in Aminopyridines

Caption: Key electronic transitions observed in UV-Vis spectroscopy.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is the definitive method for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Causality Behind Mass Spectra

In a typical electron ionization (EI) mass spectrometer, the sample is vaporized and bombarded with high-energy electrons. This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•). The m/z of this ion directly corresponds to the molecular weight of the compound.[19][20] The high energy of this process can cause the molecular ion to break apart into smaller, charged fragments. This fragmentation pattern is often reproducible and characteristic of the molecule's structure.

For aminopyridines, the mass spectrum will show a prominent molecular ion peak at an m/z corresponding to its molecular formula (C₅H₆N₂ = 94.11 g/mol ).[19][20] High-resolution mass spectrometry (HRMS) can determine the mass with extreme accuracy, allowing for the unambiguous determination of the elemental formula.

Coupling with Chromatography (GC-MS)

Gas Chromatography/Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify individual components in a mixture. This is particularly valuable in drug metabolism studies to identify metabolites of aminopyridine-based drugs.[21]

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction : Introduce a small amount of the sample (solid or liquid) into the mass spectrometer, often via a direct insertion probe or the output of a gas chromatograph.

-

Ionization : The sample is vaporized and enters the ion source, where it is bombarded by a beam of electrons (typically at 70 eV) to create ions.

-

Mass Analysis : The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection : The separated ions strike a detector, which generates a signal proportional to the number of ions.

-

Spectrum Generation : The instrument plots the signal intensity versus the m/z ratio to produce a mass spectrum.

Visualization: Mass Spectrometry Process

Caption: A simplified schematic of the mass spectrometry workflow.

Conclusion: A Synergistic Approach

The comprehensive characterization of aminopyridine compounds is not achieved by a single technique but through the synergistic application of multiple spectroscopic methods. NMR provides the definitive structural map, vibrational spectroscopy confirms functional groups and bonding interactions, UV-Vis explores the electronic landscape, and mass spectrometry validates the molecular weight and formula. Together, these techniques form a self-validating system, ensuring the scientific integrity required for advancing research and development in the pharmaceutical and chemical sciences.

References

-

Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. Available at: [Link]

-

Mary, Y. S., et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [Link]

-

Srivastava, T. N., & Kumar, V. (1979). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 33(10), 381-383. Available at: [Link]

-

Jose, S., & Mohan, S. (2006). Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 240-245. Available at: [Link]

-

El-Bermani, M. F., & M. K. Ajaj. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671. Available at: [Link]

-

Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. Available at: [Link]

-

LookChem. (2019). Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline. Available at: [Link]

-

Wu, R., Nachtigall, P., & Brutschy, B. (2004). Structure and hydrogen bonding of 2-aminopyridine·(H₂O)n (n = 1, 2) studied by infrared ion depletion spectroscopy. Physical Chemistry Chemical Physics, 6(5), 857-862. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6599. Available at: [Link]

-

Stefaniak, L., et al. (1978). ¹⁵N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Magnetic Resonance in Chemistry, 12(11), 651-654. Available at: [Link]

-

Saad, H. A., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Chemistry Central Journal, 9, 59. Available at: [Link]

-

Gerl, C., et al. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. Molecules, 28(13), 4945. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. Available at: [Link]

-

Saad, H. A., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Chemistry Central Journal, 9, 59. Available at: [Link]

-

ResearchGate. (2006). Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline. Available at: [Link]

-

Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Open Chemistry, 2(4), 589-597. Available at: [Link]

-

Obaleye, J. A., et al. (2020). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Jurnal Sains dan Kesehatan, 2(3), 362-375. Available at: [Link]

-

Song, P., et al. (2014). Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 309-315. Available at: [Link]

-

Claramunt, R. M., et al. (1993). An NMR study of the tantomerism of 2-acylaminopyridines. Journal of the Chemical Society, Perkin Transactions 2, (8), 1545-1548. Available at: [Link]

-

ResearchGate. (2004). Structure and hydrogen bonding of 2-aminopyridine (H₂O)n (n?=?1, 2) studied by infrared ion depletion spectroscopy. Available at: [Link]

-

ResearchGate. (2007). On the tautomerism and color origin in solid state of Npy-protonated-2-aminopyridine: Spectroscopic elucidation. Available at: [Link]

-

ResearchGate. (n.d.). Gas chromatography/mass spectroscopy identification of M2 as 4-aminopyridine. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available at: [Link]

-

ResearchGate. (n.d.). UV-visible spectra of control and treated 2, 6-Diaminopyridine (T1 and T2). Available at: [Link]

-

ResearchGate. (n.d.). UV–Vis–NIR spectrum of 2APM crystal. Available at: [Link]

-

Kartal, İ., & Şahin, O. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine ligand. Turkish Journal of Chemistry, 45(3), 941-951. Available at: [Link]

-

Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1546. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook. Available at: [Link]

-

Georgieva, S., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Pharmaceuticals, 16(6), 849. Available at: [Link]

-

MassBank. (2023). 2,3-Diaminopyridine. Available at: [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]

- 9. Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chimia.ch [chimia.ch]

- 15. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Aminopyridine [webbook.nist.gov]

- 18. 3-Aminopyridine [webbook.nist.gov]

- 19. 2-Aminopyridine [webbook.nist.gov]

- 20. 4-Aminopyridine [webbook.nist.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Aminopyridine-Based Inhibitors

Abstract

Aminopyridines represent a class of compounds, primarily known as voltage-gated potassium (Kv) channel blockers, that have significant therapeutic applications in neurology.[1] Drugs such as 4-aminopyridine (4-AP, dalfampridine) and 3,4-diaminopyridine (3,4-DAP, amifampridine) are cornerstone treatments for conditions like multiple sclerosis (MS) and Lambert-Eaton myasthenic syndrome (LEMS), respectively.[2][3][4] Their primary mechanism involves the blockade of Kv channels, which enhances neuronal excitability, restores conduction in demyelinated axons, and increases neurotransmitter release at synaptic terminals.[2][5][6] Beyond this canonical function, the versatile aminopyridine scaffold has been leveraged in drug discovery to develop inhibitors for other critical targets, including various protein kinases and histone deacetylases (HDACs), expanding their potential therapeutic landscape into oncology and inflammatory diseases. This guide provides a detailed examination of the molecular mechanisms, biophysical interactions, and experimental methodologies used to characterize the action of aminopyridine-based inhibitors, offering a comprehensive resource for researchers and drug development professionals.

Part 1: The Primary Mechanism - Blockade of Voltage-Gated Potassium (Kv) Channels

The quintessential mechanism of action for clinically approved aminopyridines like 4-AP and 3,4-DAP is the non-selective blockade of voltage-gated potassium channels.[1][6]

The Role of Kv Channels in Cellular Excitability

Voltage-gated potassium channels are integral membrane proteins crucial for regulating cellular membrane potential. In excitable cells like neurons, they are responsible for the repolarization phase of the action potential. By opening in response to membrane depolarization, they allow an efflux of potassium ions (K+), which brings the membrane potential back to its resting state. This repolarization is critical for terminating the action potential and ensuring the fidelity of high-frequency nerve firing.[7]

Biophysical Mechanism of Aminopyridine Blockade

Aminopyridines act as pore blockers on Kv channels. Extensive electrophysiological studies have revealed a state-dependent mechanism of inhibition:

-

Intracellular Binding: Aminopyridines cross the cell membrane in their neutral, uncharged form. Once inside the cell, the molecule exists in equilibrium with its protonated, cationic form, which is the active species that blocks the channel.[8][9][10] The block is exerted from the intracellular side of the membrane.[8][11]

-

Open-Channel Block: The binding of aminopyridines is strongly voltage-dependent and use-dependent, meaning the channels must be open for the blocker to readily access its binding site within the central pore.[11][12] The rate at which the block occurs is significantly accelerated when the channels are activated by membrane depolarization.[11]

-

Drug Trapping: Once bound, the aminopyridine molecule becomes "trapped" within the pore when the channel closes upon repolarization.[8][9][11][13] The unblocking of the channel requires subsequent depolarization to allow the drug to dissociate.[12] This trapping phenomenon contributes to the drug's sustained effect.

Recent structural modeling studies have identified a hydrophobic cavity formed by the S5 and S6 helices in the closed state of the Shaker Kv channel, which is a plausible binding site for 4-aminopyridine.[14][15] Binding to this site is thought to stabilize the closed state, preventing the conformational changes required for channel opening.[16]

Caption: Mechanism of Kv channel blockade by 4-aminopyridine (4-AP).

Physiological Consequences of Kv Channel Blockade

By inhibiting the repolarizing K+ currents, aminopyridines effectively broaden the duration of the action potential.[4][17][18] This prolongation has several critical downstream effects:

-

Enhanced Neurotransmitter Release: A longer-lasting depolarization at the presynaptic nerve terminal keeps voltage-gated calcium (Ca2+) channels open for a longer period. The resulting increase in calcium influx significantly enhances the release of neurotransmitters like acetylcholine at the neuromuscular junction.[3][4][19] This is the primary therapeutic mechanism in LEMS, a disorder characterized by reduced acetylcholine release.[3]

-

Restoration of Conduction in Demyelinated Axons: In diseases like multiple sclerosis (MS), the loss of the myelin sheath exposes internodal Kv channels. This exposure leads to a leakage of repolarizing current, which can cause action potential conduction to fail. By blocking these exposed channels, 4-AP prevents this current leak, thereby restoring the ability of the action potential to propagate along the demyelinated axon.[2][5][6][20]

Part 2: Experimental Validation and Protocols

The characterization of aminopyridine-based inhibitors relies heavily on electrophysiological techniques, with the patch-clamp method being the gold standard.[21][22]

Protocol: Whole-Cell Patch-Clamp Electrophysiology for IC₅₀ Determination

This protocol outlines the essential steps to determine the half-maximal inhibitory concentration (IC₅₀) of an aminopyridine compound on a specific Kv channel subtype expressed in a heterologous system (e.g., CHO or HEK cells).

Objective: To quantify the potency of an aminopyridine inhibitor by measuring the dose-dependent block of Kv channel currents.

Methodology:

-

Cell Preparation: Culture cells stably or transiently expressing the target Kv channel (e.g., Kv1.1, Kv1.5) to an appropriate confluency. Dissociate cells into a single-cell suspension for recording.

-

Electrode and Solution Preparation:

-

Internal Solution (Pipette): Prepare a solution mimicking the intracellular ionic environment, typically containing high potassium (e.g., 140 mM K-gluconate), EGTA for calcium buffering, Mg-ATP for cellular energy, and HEPES to buffer pH to ~7.3.[7]

-